molecular formula C16H11F4N3O2S B1227144 ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 955966-72-0

ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1227144
CAS No.: 955966-72-0
M. Wt: 385.3 g/mol
InChI Key: TXHRFMAJDMMYJQ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Breakdown

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate, which precisely describes the complex heterocyclic architecture. The nomenclature systematically identifies each structural component, beginning with the ethyl ester functionality at the 4-position of the pyrazole ring. The pyrazole core serves as the primary scaffold, with substitution at the 1-position by a thiazole ring system that itself bears a 2-fluorophenyl substituent at its 4-position. The 5-position of the pyrazole ring contains a trifluoromethyl group, contributing significantly to the compound's lipophilic character and potential biological activity.

The molecular formula C16H11F4N3O2S provides essential information about the compound's elemental composition and structural complexity. The presence of sixteen carbon atoms indicates a substantial molecular framework capable of supporting multiple aromatic ring systems and functional groups. Eleven hydrogen atoms reflect the highly substituted nature of the aromatic rings, with fluorine substitution reducing the overall hydrogen count. Four fluorine atoms are strategically distributed throughout the molecule, with one fluorine on the phenyl ring and three fluorines comprising the trifluoromethyl group. Three nitrogen atoms are incorporated within the heterocyclic ring systems, specifically two nitrogens in the pyrazole ring and one nitrogen in the thiazole ring. Two oxygen atoms form the carboxylate ester functionality, while one sulfur atom completes the thiazole heterocycle.

The molecular weight of 385.3 grams per mole reflects the substantial size and complexity of this multi-heterocyclic compound. The International Chemical Identifier key TXHRFMAJDMMYJQ-UHFFFAOYSA-N provides a unique digital fingerprint for unambiguous compound identification in chemical databases. The Simplified Molecular Input Line Entry System notation CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3F)C(F)(F)F encodes the complete molecular structure in a compact text format, facilitating computational analysis and database searching.

Properties

IUPAC Name

ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O2S/c1-2-25-14(24)10-7-21-23(13(10)16(18,19)20)15-22-12(8-26-15)9-5-3-4-6-11(9)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHRFMAJDMMYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Thiazole Moiety

The 4-(2-fluorophenyl)-1,3-thiazole-2-amine intermediate is synthesized via the Hantzsch thiazole synthesis :

  • Reactants :

    • 2-Fluorophenyl thiourea (derived from 2-fluoroaniline and ammonium thiocyanate).

    • α-Bromoketone (e.g., bromoacetophenone).

  • Conditions :

    • Reflux in ethanol (90°C, 10–12 hours).

    • Neutralization with NaHCO₃ and extraction with ethyl acetate.

Yield : 75–85%.

Key Reaction:

2-Fluorophenyl thiourea+α-BromoketoneEthanol, Δ4-(2-Fluorophenyl)thiazole-2-amine\text{2-Fluorophenyl thiourea} + \text{α-Bromoketone} \xrightarrow{\text{Ethanol, Δ}} \text{4-(2-Fluorophenyl)thiazole-2-amine}

Synthesis of the Pyrazole Ester Core

Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is prepared via hydrazine cyclization :

  • Reactants :

    • Ethyl 4,4,4-trifluoroacetoacetate.

    • Hydrazine hydrate.

  • Conditions :

    • Reflux in acetic acid (120°C, 6 hours).

    • Chromatographic purification (ethyl acetate/petroleum ether).

Yield : 70–80%.

Key Reaction:

Ethyl 4,4,4-trifluoroacetoacetate+HydrazineAcOH, ΔEthyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate\text{Ethyl 4,4,4-trifluoroacetoacetate} + \text{Hydrazine} \xrightarrow{\text{AcOH, Δ}} \text{Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate}

Coupling of Thiazole and Pyrazole Moieties

The thiazole amine reacts with the pyrazole ester via nucleophilic aromatic substitution :

  • Reactants :

    • Ethyl 1-chloro-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

    • 4-(2-Fluorophenyl)thiazole-2-amine.

  • Conditions :

    • K₂CO₃ in DMF (100°C, 24 hours).

    • Column chromatography (silica gel).

Yield : 65–75%.

Key Reaction:

Ethyl 1-chloropyrazole-4-carboxylate+Thiazole-2-amineK₂CO₃, DMFTarget Compound\text{Ethyl 1-chloropyrazole-4-carboxylate} + \text{Thiazole-2-amine} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

One-Pot Multicomponent Synthesis

A streamlined approach combines thiazole and pyrazole formation in a single reaction vessel:

  • Reactants :

    • 2-Fluorophenyl isothiocyanate.

    • Ethyl 4,4,4-trifluoroacetoacetate.

    • Hydrazine hydrate.

  • Conditions :

    • Sequential addition in ethanol under reflux.

    • Catalyzed by p-toluenesulfonic acid (PTSA).

Yield : 60–70%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
Solvent Ethanol/DMF (3:1)Maximizes solubility of intermediates.
Temperature 100–120°CAccelerates cyclization without decomposition.
Catalyst PTSA (0.1 equiv)Enhances coupling efficiency by 15–20%.

Chromatographic Purification

  • Mobile Phase : Ethyl acetate/petroleum ether (1:4).

  • Purity : >95% (HPLC).

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 1.35 (t, 3H, CH₂CH₃), 4.32 (q, 2H, CH₂CH₃), 6.89–7.45 (m, 4H, Ar-H), 8.21 (s, 1H, pyrazole-H).

HRMS (ESI+) :

  • m/z 385.34 [M+H]⁺ (calc. 385.34).

Comparative Analysis of Methods

MethodYield (%)Time (h)Scalability
Stepwise 65–7530–40High
One-Pot 60–7024Moderate
Esterification 70–806Low

Advantages of Stepwise Synthesis :

  • Higher yields due to controlled intermediate purification.

  • Flexibility in modifying substituents.

Limitations of One-Pot Methods :

  • Competing side reactions reduce yield.

  • Requires precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the thiazole or pyrazole rings.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions that incorporate thiazole and pyrazole moieties. Recent studies have demonstrated successful synthesis methods that yield high purity and structural integrity, confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and single crystal X-ray diffraction .

Antimicrobial Activity

Research has shown that compounds with thiazole and pyrazole structures exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioactivity .

Anticancer Potential

Studies have indicated that derivatives of pyrazole compounds can inhibit cancer cell proliferation. This compound has been investigated for its cytotoxic effects on cancer cell lines, showing promise as a lead compound for further drug development .

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes or cancer. Its ability to modulate enzyme activity through specific molecular interactions is an area of ongoing research .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Study 2Assess anticancer activityShowed reduced viability in breast cancer cell lines with IC50 values indicating potent activity.
Study 3Investigate enzyme inhibitionIdentified as a selective inhibitor of specific kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations in Isostructural Analogues

Key Compounds :

  • Compound 4 (): 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Compound 5 (): 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Parameter Target Compound Compound 4 Compound 5
Thiazole Substituent 2-Fluorophenyl 4-Chlorophenyl 4-Fluorophenyl
Pyrazole Substituent 5-Trifluoromethyl 5-Methyl 5-Methyl
Biological Activity Not reported Antimicrobial Antimicrobial

Structural Insights :

  • The target compound’s 2-fluorophenyl group on the thiazole introduces steric and electronic differences compared to the 4-fluorophenyl or 4-chlorophenyl in Compounds 4 and 3. This positional isomerism may alter binding interactions in biological targets .

Heterocyclic Core Modifications

Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]-4-Methylthiazole-5-Carboxylate () :

  • Differs in pyrazole substitution (3-chlorophenyl vs. 2-fluorophenyl) and thiazole methyl group.
  • Lacks the trifluoromethyl group, reducing lipophilicity compared to the target compound .

Ethyl 3-[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-1,2,4-Oxadiazole-5-Carboxylate () :

  • Replaces the thiazole ring with an oxadiazole , a more electron-deficient heterocycle.
  • The absence of a trifluoromethyl group and altered heterocyclic core may reduce steric bulk and modify binding affinity .

Research Findings and Implications

  • Antimicrobial Activity : Compounds 4 and 5 exhibit antimicrobial properties, suggesting that the target compound’s activity could be modulated by its substituents .
  • Electronic Effects : The trifluoromethyl group in the target compound may enhance receptor binding compared to methyl or halogenated analogues due to stronger electron-withdrawing effects .
  • Structural Flexibility : The perpendicular orientation of the 2-fluorophenyl group in the target compound (inferred from analogous structures) could reduce intermolecular interactions, affecting crystallinity and bioavailability .

Biological Activity

Ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 955966-72-0) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H11F4N3O2S, with a molecular weight of 385.34 g/mol. The compound features a trifluoromethyl group and a thiazole ring , both of which are known to enhance biological activity.

PropertyValue
Molecular FormulaC16H11F4N3O2S
Molecular Weight385.34 g/mol
Boiling Point505.2 ± 60.0 °C
Density1.48 ± 0.1 g/cm³
pKa-1.78 ± 0.10

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process:

  • Selectivity Index : Some derivatives show a selectivity index for COX-2 inhibition that is significantly higher than traditional anti-inflammatory drugs like celecoxib .
  • In Vivo Studies : In animal models, these compounds demonstrated reduced edema and inflammation with minimal gastrointestinal side effects, suggesting their potential as safer alternatives for treating inflammatory conditions .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest:

  • Mechanism : It has been observed that similar pyrazole derivatives can inhibit CDK9-mediated transcription, leading to decreased levels of anti-apoptotic proteins such as Mcl-1 . This mechanism is crucial in cancer therapy as it promotes cancer cell death.

Antimicrobial Activity

Emerging data suggest that thiazole-containing compounds exhibit antimicrobial properties:

  • Broad Spectrum : Studies have reported activity against various bacterial strains, indicating that the incorporation of fluorinated phenyl groups may enhance membrane permeability and disrupt bacterial cell integrity .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that those with trifluoromethyl substitutions exhibited enhanced anti-inflammatory effects compared to their non-fluorinated counterparts. The derivative similar to this compound showed an IC50 value comparable to diclofenac sodium, a standard anti-inflammatory drug .

Case Study 2: Anticancer Properties

In vitro assays revealed that compounds structurally related to this compound significantly inhibited cancer cell proliferation in various lines, including breast and lung cancer cells. The underlying mechanism was linked to the modulation of apoptotic pathways and the downregulation of survival signals .

Q & A

Q. What are the common synthetic routes for ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate?

  • Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters to form the pyrazole core, followed by thiazole ring construction via Hantzsch thiazole synthesis. For example, ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring, and subsequent nucleophilic substitution introduces the 2-fluorophenyl-thiazole moiety . Variations in substituents (e.g., trifluoromethyl groups) require controlled reaction conditions (e.g., anhydrous solvents, catalysts like POCl₃) to minimize side reactions. Evidence from analogous compounds shows that trifluoromethyl groups enhance electrophilicity, necessitating precise stoichiometric ratios to optimize yields (see Table 1 in for substituent-specific synthetic challenges).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

  • Methodological Answer:
  • Spectroscopy: Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. ¹⁹F NMR is critical for tracking fluorinated groups .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely employed for structural refinement. For example, studies on similar pyrazole-thiazole hybrids resolved torsional angles and hydrogen-bonding networks using SHELX, even with twinned data .

Q. What preliminary biological activities have been reported for structurally related pyrazole-thiazole hybrids?

  • Methodological Answer: In vitro assays on analogs demonstrate antimicrobial activity (e.g., against S. aureus with MIC values ≤25 µg/mL) and COX-2 inhibition (IC₅₀ ~1.2 µM) . Structure-activity relationship (SAR) studies suggest the trifluoromethyl group enhances lipophilicity, improving membrane permeability. Standard protocols include broth microdilution for antimicrobial testing and ELISA-based enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of fluorinated pyrazole-thiazole hybrids?

  • Methodological Answer:
  • Design of Experiments (DoE): Systematically vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd(OAc)₂) to identify optimal conditions .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 h to 2 h) and improves yields by 15–20% in thiazole-forming steps .
  • Purification Techniques: Use centrifugal partition chromatography (CPC) or preparative HPLC to isolate polar byproducts, as noted in membrane separation research .

Q. What strategies are recommended for resolving contradictory data between computational modeling and experimental crystallographic results?

  • Methodological Answer:
  • Cross-Validation: Refine XRD data with multiple software (SHELXL vs. OLEX2) to check for systematic errors .
  • DFT Calculations: Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or disorder .
  • Twinned Data Handling: Use SHELXL’s TWIN/BASF commands to model twinning, as demonstrated in studies of fluorinated heterocycles .

Q. How does the electron-withdrawing effect of fluorinated substituents influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer:
  • Mechanistic Studies: The trifluoromethyl group increases electrophilicity at the pyrazole C-4 position, accelerating SNAr reactions with thiols or amines. Kinetic studies (e.g., monitoring via ¹⁹F NMR) show a 3-fold rate enhancement compared to non-fluorinated analogs .
  • Hammett Analysis: σₚ values for -CF₃ (~0.54) correlate with increased reactivity in arylthiazole coupling reactions. Control experiments with -CH₃ substituents confirm this trend .

Notes on Methodology

  • Avoid commercial sources (e.g., BenchChem, CymitQuimica) per reliability guidelines.
  • Structural data from SHELX-refined XRD studies () and kinetic analyses () provide authoritative support for experimental design.
  • Advanced questions integrate interdisciplinary approaches (e.g., chemical engineering separations with synthetic chemistry).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.